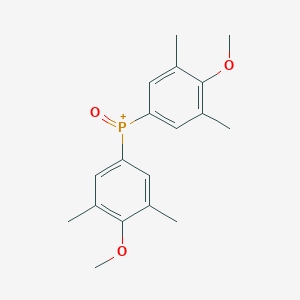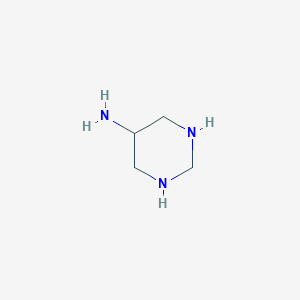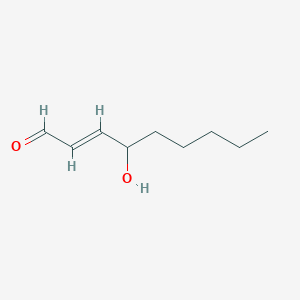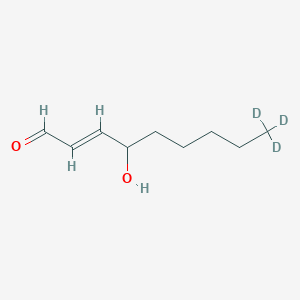
(E)-9,9,9-三氘-4-羟基壬-2-烯醛
描述
4-羟基壬烯醛-d3 是一种氘代形式的 4-羟基壬烯醛,一种 α,β-不饱和羟基醛。 它是从多不饱和 ω-6 脂肪酸(如花生四烯酸和亚油酸)氧化而来的脂质过氧化产物 。 该化合物广泛用作气相色谱法或液相色谱-质谱法定量 4-羟基壬烯醛的内标 。 它是一种无色油,以其多种生物活性而闻名,包括细胞毒性、生长抑制、基因毒性和趋化活性 .
科学研究应用
4-羟基壬烯醛-d3 由于其作为脂质过氧化的标记物的作用,在科学研究中被广泛使用。其应用包括:
作用机制
4-羟基壬烯醛-d3 通过与蛋白质通过迈克尔加成反应形成加合物来发挥其作用。 这些加合物可以靶向蛋白质中的半胱氨酸、组氨酸或赖氨酸残基,导致蛋白质功能和细胞信号传导途径的改变 。 该化合物还已知抑制促氧化剂诱导的线粒体钙释放,从而影响细胞能量代谢和凋亡 .
生化分析
Biochemical Properties
4-Hydroxynonenal-d3, like its non-deuterated counterpart, is known to interact with a variety of biomolecules. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids . This interaction primarily occurs through a Michael addition reaction, targeting amino acids such as cysteine, histidine, or lysine . These biochemical reactions contribute to the role of 4-Hydroxynonenal-d3 in cellular signaling and stress responses .
Cellular Effects
4-Hydroxynonenal-d3 has been found to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the enzyme acetaldehyde dehydrogenase 2 (ALDH2), which is involved in alcohol metabolism . Furthermore, it has been implicated in the regulation of cell proliferation and transformation, and it can induce cell death under certain conditions .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxynonenal-d3 involves its binding interactions with biomolecules and subsequent changes in gene expression. It forms covalent adducts with proteins, nucleic acids, and membrane lipids, which can alter their function and disrupt normal cellular processes . For example, it can inhibit enzymes or activate them, leading to changes in metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxynonenal-d3 can change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies
Metabolic Pathways
4-Hydroxynonenal-d3 is involved in the metabolic pathways of lipid peroxidation, specifically the oxidation of n-6 polyunsaturated fatty acids . It can interact with various enzymes and cofactors within these pathways. Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available in the literature.
Transport and Distribution
It is known that 4-Hydroxynonenal-d3 can form adducts with proteins, nucleic acids, and membrane lipids, which could potentially influence its localization or accumulation . Specific details about transporters or binding proteins that it interacts with are not currently available in the literature.
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications, given its ability to form adducts with various biomolecules . Specific details about these processes are not currently available in the literature.
准备方法
合成路线和反应条件
4-羟基壬烯醛-d3 是通过氧化含有多不饱和 ω-6 脂肪酸的脂质而合成的 。合成路线涉及使用氘代试剂在分子中的特定位置引入氘原子。 反应条件通常涉及在受控温度和压力条件下使用氧化剂,如过氧化氢或其他过氧化物 .
工业生产方法
4-羟基壬烯醛-d3 的工业生产涉及大规模的脂质氧化过程。该过程从天然来源提取多不饱和脂肪酸开始,然后在氘代试剂存在下进行氧化。 然后使用蒸馏或色谱等技术纯化产物,以获得高纯度的 4-羟基壬烯醛-d3 .
化学反应分析
反应类型
4-羟基壬烯醛-d3 会发生多种类型的化学反应,包括:
氧化: 该化合物可以进一步氧化形成各种氧化产物。
还原: 羰基还原为醇。
取代: 羟基可以被其他官能团取代。
常见试剂和条件
氧化剂: 过氧化氢、过酸。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 硫醇、胺、醇。
形成的主要产物
氧化产物: 各种醛和羧酸。
还原产物: 醇。
取代产物: 具有取代官能团的化合物。
迈克尔加成产物: 与亲核试剂的加合物.
相似化合物的比较
4-羟基壬烯醛-d3 由于存在氘原子而独一无二,这使其成为质谱分析的理想内标。类似化合物包括:
4-羟基壬烯醛: 非氘代形式,也是具有类似生物活性的脂质过氧化产物.
4-羟基-反式-2-己烯醛: 另一种从 ω-3 脂肪酸衍生的脂质过氧化产物.
4-氢过氧基-反式-2-壬烯醛: 脂质氧化产生的氧化的 α,β-不饱和醛.
4,5-环氧-反式-2-癸烯醛: 脂质过氧化期间形成的相关化合物.
这些化合物具有相似的化学性质和生物活性,但它们的特定分子结构和衍生自的脂肪酸类型不同。
属性
IUPAC Name |
(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-PKJLGKQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


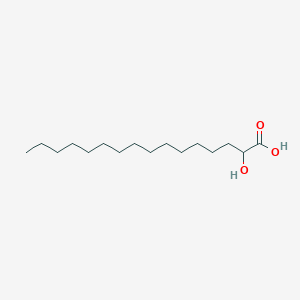
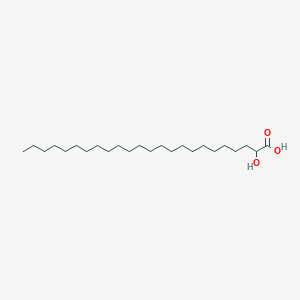
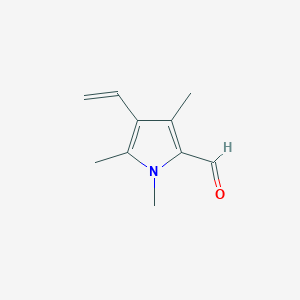
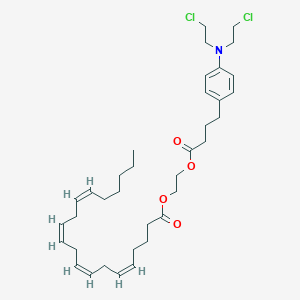


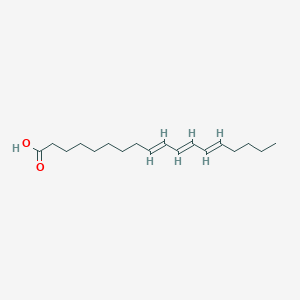

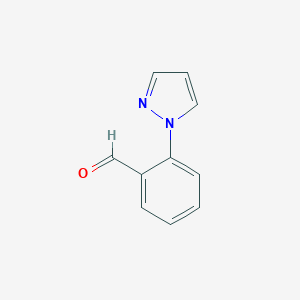
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)

